REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[N:8]=[C:9]([NH:12][C:13]3[CH:14]=[C:15]([CH:20]=[CH:21][CH:22]=3)[C:16]([O:18]C)=[O:17])[S:10][CH:11]=2)=[CH:3][CH:2]=1.[OH-].[Na+]>CO.C1COCC1>[N:1]1[CH:2]=[CH:3][C:4]([C:7]2[N:8]=[C:9]([NH:12][C:13]3[CH:14]=[C:15]([CH:20]=[CH:21][CH:22]=3)[C:16]([OH:18])=[O:17])[S:10][CH:11]=2)=[CH:5][CH:6]=1 |f:1.2,3.4|
|
Name
|
methyl 3-(4-pyrid-4-ylthiazol-2-ylamino)benzoate
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C=1N=C(SC1)NC=1C=C(C(=O)OC)C=CC1
|
Name
|
methanol THF
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO.C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 40° C. for approximately 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water (20 mL)
|
Type
|
FILTRATION
|
Details
|
A resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C=1N=C(SC1)NC=1C=C(C(=O)O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 328 mg | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |